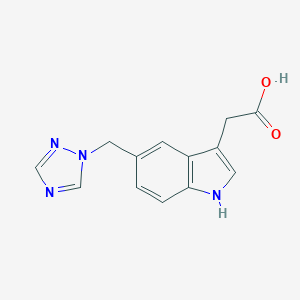

1,2,3-トリアゾロメチルインドール-3-酢酸

概要

説明

N-フェニルピペリジン-4-アミン: は、分子式C11H16N2 の有機化合物です。 他の名称としては、4-ピペリジンアミン、N-フェニル- およびデスプロピオニルノルフェンタニル としても知られています 。この化合物は、6員環複素環式アミンであるピペリジンの誘導体であり、ピペリジン環の窒素原子にフェニル基が結合していることを特徴としています。

科学的研究の応用

作用機序

N-フェニルピペリジン-4-アミンは、主にμオピオイド受容体 (mOR) との相互作用を通じて作用を発揮します。mORは、Gタンパク質共役受容体 (GPCR) ファミリーに属します 。 受容体に結合すると、Gタンパク質とベータアレスチンを含む下流のシグナル伝達経路を活性化するコンフォメーション変化を誘発します 。 この活性化は、フェンタニルとそのアナログで観察される鎮痛効果をもたらします .

類似化合物の比較

類似化合物:

4-アニリノピペリジン: 構造は似ていますが、窒素原子にフェニル基がありません.

N-フェニルピペリジン-4-アミン二塩酸塩: この化合物の塩の形で、溶解性特性が異なります.

4-フェニルピペリジン: ピペリジン環にアミノ基がありません.

独自性: N-フェニルピペリジン-4-アミンは、特定の置換パターンによって独自のものであり、特にオピオイド受容体への結合と活性化の観点から、独特の薬理学的特性を与えています .

生化学分析

Biochemical Properties

Triazolomethylindole-3-acetic Acid plays a significant role in biochemical reactions, particularly in the metabolism of serotonin receptor agonists. It interacts with several enzymes and proteins, including aldehyde dehydrogenase, which is involved in the oxidation of indole-3-acetaldehyde to indole-3-acetic acid . This interaction is crucial for the synthesis of indole-3-acetic acid, a plant hormone that aids in bacterial virulence. The nature of these interactions involves the formation of distinct conformations of nicotinamide adenine dinucleotide during the reaction course .

Molecular Mechanism

The molecular mechanism of Triazolomethylindole-3-acetic Acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as aldehyde dehydrogenase, and modulates their activity. This binding interaction leads to the oxidation of indole-3-acetaldehyde to indole-3-acetic acid, which is a key step in its mechanism of action . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triazolomethylindole-3-acetic Acid change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Triazolomethylindole-3-acetic Acid remains stable under specific storage conditions, such as -20°C, for up to four years . Long-term effects on cellular function are still being studied, but initial findings suggest that the compound may have sustained effects on cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of Triazolomethylindole-3-acetic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and gene expression. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

Triazolomethylindole-3-acetic Acid is involved in several metabolic pathways, including the metabolism of serotonin receptor agonists. It interacts with enzymes such as aldehyde dehydrogenase, which plays a crucial role in its metabolic conversion. The compound’s effects on metabolic flux and metabolite levels are still being investigated, but it is believed to influence the levels of specific metabolites involved in serotonin receptor pathways .

Transport and Distribution

Within cells and tissues, Triazolomethylindole-3-acetic Acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments. The compound’s transport and distribution mechanisms are essential for understanding its overall effects on cellular function and metabolism .

Subcellular Localization

Triazolomethylindole-3-acetic Acid exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects .

準備方法

合成経路と反応条件:

工業生産方法: N-フェニルピペリジン-4-アミンの工業生産は、通常、大規模な還元的アミノ化プロセスを伴い、連続フローリアクターを利用して効率的で一貫性のある生産を確保しています .

化学反応の分析

反応の種類:

一般的な試薬と条件:

生成される主要な生成物:

還元: 置換ピペリジン.

置換: さまざまなN-置換ピペリジン.

類似化合物との比較

4-Anilinopiperidine: Similar in structure but lacks the phenyl group on the nitrogen atom.

N-Phenylpiperidin-4-amine dihydrochloride: A salt form of the compound with different solubility properties.

4-Phenylpiperidine: Lacks the amino group on the piperidine ring.

Uniqueness: N-Phenylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties, especially in the context of opioid receptor binding and activation .

生物活性

Introduction

Triazolomethylindole-3-acetic acid (TIMA) is a synthetic derivative of indole-3-acetic acid (IAA), a well-known plant hormone classified as an auxin. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of TIMA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

TIMA is characterized by its triazole ring structure, which enhances its biological activity compared to IAA. The chemical formula for TIMA is , and it features both indole and triazole moieties that contribute to its diverse biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 256.26 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Log P | Not specified |

Antibacterial Activity

Research indicates that TIMA exhibits significant antibacterial properties. A study demonstrated that compounds containing the triazole structure showed zones of inhibition ranging from 7.5 to 10.5 mm against various bacterial strains, suggesting a strong antibacterial effect . The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

TIMA's antifungal activity has also been documented. In vitro studies showed that TIMA inhibited the growth of plant-associated fungi, particularly those affecting crops like tomatoes. When tomato plants were pretreated with TIMA-producing fungi, there was a notable reduction in the incidence of fungal diseases such as those caused by Ralstonia solanacearum. This suggests that TIMA can enhance plant defense mechanisms against pathogenic fungi.

Anticancer Potential

The anticancer potential of TIMA has been explored in various studies. One study reported that TIMA induced apoptosis in cancer cells through the activation of caspases and other apoptotic pathways . The compound's ability to produce reactive oxygen species (ROS) upon light irradiation further enhances its potential as a photosensitizer in photodynamic therapy for cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with acne vulgaris, TIMA was used as a treatment modality. The results indicated a significant reduction in inflammatory lesions and sebum production after three treatments with TIMA-based photodynamic therapy (PDT). Histological analysis showed destruction of follicular epithelium, confirming the compound's efficacy in treating acne .

Case Study 2: Plant Disease Management

Another study focused on the application of TIMA in agricultural settings. Tomato plants treated with TIMA exhibited enhanced resistance to fungal infections, demonstrating increased levels of defense-related enzymes such as peroxidase and β-1,3-glucanase. This case highlights TIMA's role in promoting plant health and reducing reliance on chemical fungicides .

The biological activities of TIMA can be attributed to several mechanisms:

- Cell Wall Disruption : In bacteria, TIMA interferes with cell wall synthesis, leading to cell lysis.

- Apoptosis Induction : In cancer cells, TIMA activates apoptotic pathways through ROS generation.

- Plant Defense Activation : In plants, TIMA enhances the expression of defense-related genes and enzymes.

Table 2: Summary of Biological Activities and Mechanisms

特性

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACIHDPNKNLLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437270 | |

| Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177270-91-6 | |

| Record name | 1H-Indole-3-acetic acid, 5-(1H-1,2,4-triazol-1-ylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177270916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDOLE-3-ACETIC ACID, 5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W8CXB9JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of Triazolomethyl-indole-3-acetic Acid in rizatriptan metabolism?

A1: Triazolomethyl-indole-3-acetic Acid represents a major metabolic pathway for rizatriptan in humans. Following both intravenous and oral administration of rizatriptan, Triazolomethyl-indole-3-acetic Acid was found to be the most abundant metabolite in urine. Specifically, it accounted for 35% and 51% of the administered dose after intravenous and oral administration, respectively []. This highlights its importance in understanding the drug's pharmacokinetic profile.

Q2: Are there any differences in the metabolic profile of rizatriptan depending on the route of administration?

A2: Yes, the research indicates that the route of administration influences the metabolic profile of rizatriptan, particularly regarding Triazolomethyl-indole-3-acetic Acid. Following intravenous administration, Triazolomethyl-indole-3-acetic Acid constituted 35% of the excreted dose in urine, while oral administration led to a higher proportion, reaching 51% []. This difference suggests a more substantial first-pass metabolism of rizatriptan in the liver when administered orally, leading to a higher production of Triazolomethyl-indole-3-acetic Acid. This difference emphasizes the importance of considering the route of administration when interpreting rizatriptan's pharmacokinetic profile and its metabolic fate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。